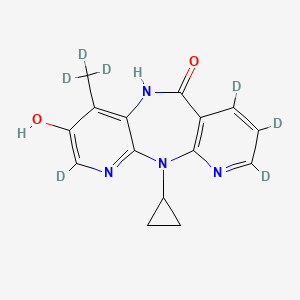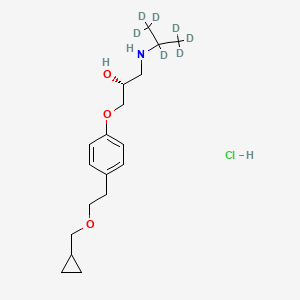
(R)-Betaxolol-d7 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Betaxolol-d7 (hydrochloride) is a deuterated form of Betaxolol, a selective beta-1 adrenergic receptor blocker. This compound is primarily used in the treatment of hypertension and glaucoma. The deuterated version, ®-Betaxolol-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Betaxolol due to its enhanced stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-Betaxolol-d7 (hydrochloride) typically involves the incorporation of deuterium atoms into the Betaxolol molecule This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions
Industrial Production Methods: Industrial production of ®-Betaxolol-d7 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization and chromatography to obtain the desired compound in its hydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions: ®-Betaxolol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide and potassium cyanide are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Betaxolol oxides, while substitution reactions can produce various substituted derivatives of Betaxolol.
Wissenschaftliche Forschungsanwendungen
®-Betaxolol-d7 (hydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Betaxolol.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of Betaxolol.
Drug Development: Used in the development of new beta-blockers with improved pharmacokinetic properties.
Biological Research: Employed in studies related to cardiovascular diseases and ocular conditions.
Wirkmechanismus
®-Betaxolol-d7 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors. This action reduces the heart rate and myocardial contractility, leading to a decrease in blood pressure. In the case of glaucoma, it reduces intraocular pressure by decreasing aqueous humor production. The deuterium atoms in ®-Betaxolol-d7 enhance the compound’s stability and resistance to metabolic degradation, making it a valuable tool in pharmacokinetic studies.
Vergleich Mit ähnlichen Verbindungen
Betaxolol: The non-deuterated form of ®-Betaxolol-d7.
Atenolol: Another selective beta-1 adrenergic receptor blocker used in the treatment of hypertension.
Metoprolol: A beta-1 selective adrenergic receptor blocker with similar therapeutic uses.
Comparison: ®-Betaxolol-d7 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and resistance to metabolic degradation compared to its non-deuterated counterpart, Betaxolol. This makes it particularly useful in pharmacokinetic and metabolic studies. Compared to other beta-blockers like Atenolol and Metoprolol, ®-Betaxolol-d7 offers similar therapeutic benefits but with the added advantage of improved stability for research purposes.
Eigenschaften
Molekularformel |
C18H30ClNO3 |
|---|---|
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
(2R)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m1./s1/i1D3,2D3,14D; |
InChI-Schlüssel |
CHDPSNLJFOQTRK-CFDMMCIXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]oxane-3,4,5-triol](/img/structure/B15144886.png)
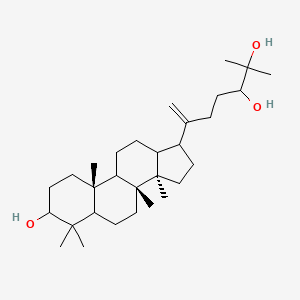
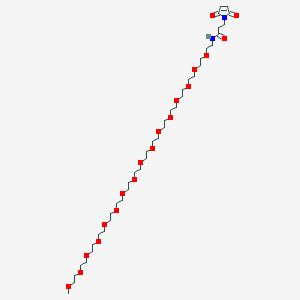
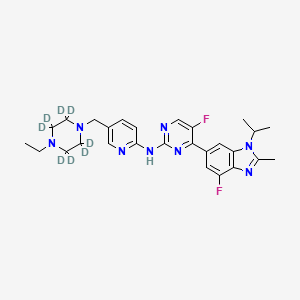
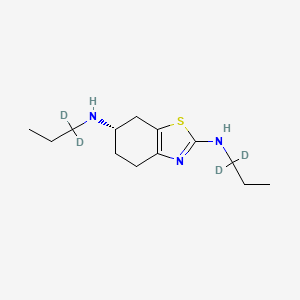
![2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B15144922.png)
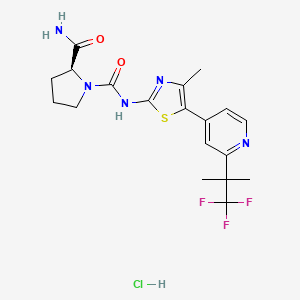
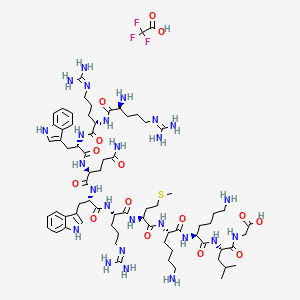
![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B15144934.png)
![(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecan-6-ol](/img/structure/B15144938.png)
![methyl (1R,2R,3S,3aR,8bS)-6-[[(3R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B15144946.png)
![(3aS,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one](/img/structure/B15144949.png)
![(1R,8R,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B15144954.png)
